Cas no 192569-17-8 (11a-Hydroxy Canrenone)

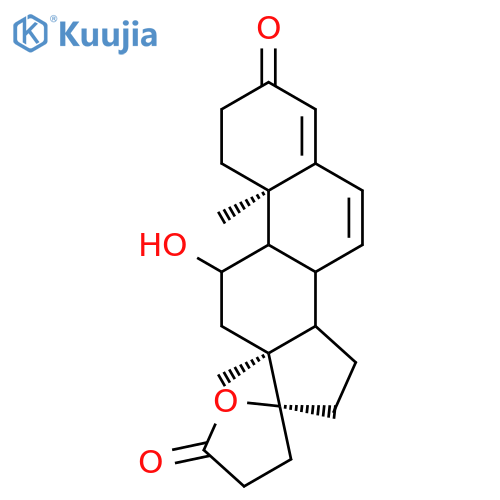

11a-Hydroxy Canrenone structure

商品名:11a-Hydroxy Canrenone

11a-Hydroxy Canrenone 化学的及び物理的性質

名前と識別子

-

- 11-alpha-Hydroxycarvenone

- (11a,17a)-11,17-dihydroxy-3-oxo-pregna-4,6-diene-21-carboxylic acid

- 11-HYDROXY-CANRENONE

- 11Alpha-HydroxyCanrenone

- 3-(3-OXO-11A,17SS-DIHYDROXY-4,6-DIENE-PREGNA-17A-YL)PROPANOIC ACID LACTONE

- 3-(3-oxo-11a,17-dihydroxy-4,6-diene-pregna-17a-yl)propanoicacidlactone

- 11-ALPHA-HYDROXY-CARNRENONE

- 11-Hydroxy Canrenone

- 11α-Hydroxy Canrenone

- 11-α-Hydroxycarvenone

- 11-alpha-Hydroxycar

- 11α-Hydroxycarvenone

- Eplerenone Intermediates

- Eplerenone intermediate 11a-Hydroxycanrenone

- Eplerenone IMpurity - 11-alpha-Hydroxy Canrenone

- (11α,17α)-11,17-Dihydroxy-3-oxopregna-4,6-diene-21-carboxylic Acid

- Pregna-4,6-diene-21-carboxylic acid, 11,17-dihydroxy-3-oxo-, gamma-lactone, (11alpha,17alpha)-

- 11-hydroxy-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

- SCHEMBL14085002

- 192569-17-8

- (1R,3aS,3bS,9aR,9bS,10R,11aS)-10-hydroxy-9a,11a-dimethyl-2,3,3a,3b,7,8,9,9a,9b,10,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-5',7-dione

- AS-73900

- 11a-Hydroxy Canrenone

- (8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

- AKOS026670214

- 11

- A-Hydroxy Canrenone

- DTXSID901315221

- 11α-Hydroxycanrenone

- 11I+/--Hydroxycanrenone

- Pregna-4,6-diene-21-carboxylic acid, 11,17-dihydroxy-3-oxo-, ?-lactone, (11a,17a)-; 11a-Hydroxycanrenone; 11a-Hydroxy Canrenone

-

- MDL: MFCD09038746

- インチ: 1S/C22H28O4/c1-20-8-5-14(23)11-13(20)3-4-15-16-6-9-22(10-7-18(25)26-22)21(16,2)12-17(24)19(15)20/h3-4,11,15-17,19,24H,5-10,12H2,1-2H3/t15?,16?,17?,19?,20-,21-,22+/m0/s1

- InChIKey: RJTDWMKVQUPGSY-NYTLBARGSA-N

- ほほえんだ: C[C@@]12CCC(=O)C=C2C=C[C@H]3[C@@H]4CC[C@@]5(CCC(=O)O5)[C@@]4(C)C[C@H]([C@@H]31)O

計算された属性

- せいみつぶんしりょう: 356.19900

- どういたいしつりょう: 356.19875937g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 26

- 回転可能化学結合数: 0

- 複雑さ: 751

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 7

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 63.6Ų

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.25

- ゆうかいてん: 232-234°C

- ふってん: 584.7±50.0 °C at 760 mmHg

- フラッシュポイント: 207.3±23.6 °C

- 屈折率: 1.598

- PSA: 63.60000

- LogP: 3.34090

- じょうきあつ: 0.0±3.7 mmHg at 25°C

11a-Hydroxy Canrenone セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:(BD19106)

11a-Hydroxy Canrenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-73900-5G |

(1R,3aS,3bS,9aR,9bS,10R,11aS)-10-hydroxy-9a,11a-dimethyl-2,3,3a,3b,7,8,9,9a,9b,10,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2′-oxolane]-5′,7-dione |

192569-17-8 | >95% | 5g |

£440.00 | 2025-02-08 | |

| TRC | H883500-100mg |

11a-Hydroxy Canrenone |

192569-17-8 | 100mg |

$ 173.00 | 2023-09-07 | ||

| Cooke Chemical | M3094435-1g |

11α-Hydroxycanrenone |

192569-17-8 | 98% | 1g |

RMB 1760.00 | 2025-02-21 | |

| TRC | H883500-1g |

11a-Hydroxy Canrenone |

192569-17-8 | 1g |

$340.00 | 2023-05-18 | ||

| Key Organics Ltd | AS-73900-250MG |

(1R,3aS,3bS,9aR,9bS,10R,11aS)-10-hydroxy-9a,11a-dimethyl-2,3,3a,3b,7,8,9,9a,9b,10,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2′-oxolane]-5′,7-dione |

192569-17-8 | >95% | 0.25g |

£144.00 | 2023-06-14 | |

| Key Organics Ltd | AS-73900-1G |

(1R,3aS,3bS,9aR,9bS,10R,11aS)-10-hydroxy-9a,11a-dimethyl-2,3,3a,3b,7,8,9,9a,9b,10,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2′-oxolane]-5′,7-dione |

192569-17-8 | >95% | 1g |

£182.00 | 2025-02-08 | |

| Chemenu | CM139117-25g |

(8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-1,3',4',8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H)-dione |

192569-17-8 | 95% | 25g |

$*** | 2023-03-29 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-208846-10mg |

11-Hydroxy Canrenone, |

192569-17-8 | 10mg |

¥1880.00 | 2023-09-05 | ||

| Aaron | AR002GS9-1g |

Pregna-4,6-diene-21-carboxylic acid, 11,17-dihydroxy-3-oxo-, γ-lactone, (11α,17α)- |

192569-17-8 | 95% | 1g |

$100.00 | 2025-01-21 | |

| eNovation Chemicals LLC | D768671-100mg |

Pregna-4,6-diene-21-carboxylic acid, 11,17-dihydroxy-3-oxo-, -lactone, (11,17)- |

192569-17-8 | 95% | 100mg |

$80 | 2025-02-25 |

11a-Hydroxy Canrenone 関連文献

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:192569-17-8)11-alpha-羟基坎利酮

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:192569-17-8)11-alpha-Hydroxycarvenone

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ